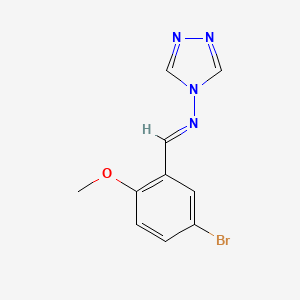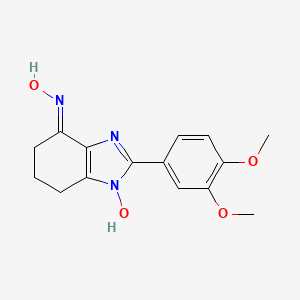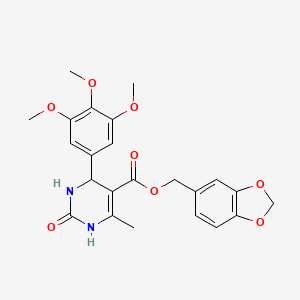
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
説明
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of triazole compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
科学的研究の応用
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation.
作用機序
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis. This compound has also been found to inhibit the activity of certain transcription factors that are involved in cancer cell survival and proliferation. In addition, this compound has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the major advantages of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient synthesis methods for this compound that can improve the overall yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for cancer therapy. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound in animal models before it can be considered for clinical trials.
特性
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-16-10-3-2-9(11)4-8(10)5-14-15-6-12-13-7-15/h2-7H,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJLSIVOGQRTR-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)

![6-bromo-1,3-benzodioxole-5-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870780.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3870792.png)
![5-(3-hydroxy-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B3870793.png)
![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![4'-[(2-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870813.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3870835.png)

![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B3870845.png)
![[2-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3870855.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870881.png)